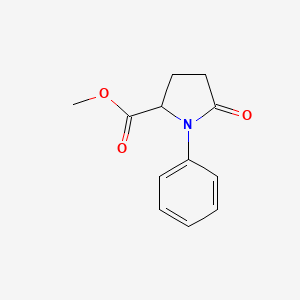

Methyl 5-oxo-1-phenylpyrrolidine-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 5-oxo-1-phenylpyrrolidine-2-carboxylate is a chemical compound with the molecular formula C12H13NO3 and a molecular weight of 219.24 g/mol It is known for its unique structure, which includes a pyrrolidine ring substituted with a phenyl group and a methyl ester group

Vorbereitungsmethoden

The synthesis of Methyl 5-oxo-1-phenylpyrrolidine-2-carboxylate typically involves the reaction of proline derivatives with phenyl-substituted reagents under specific conditions. One common method includes the esterification of 5-oxo-1-phenylpyrrolidine-2-carboxylic acid with methanol in the presence of an acid catalyst . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives:

Reaction :

Methyl 5-oxo-1-phenylpyrrolidine-2-carboxylateH2O, H+/OH−5-Oxo-1-phenylpyrrolidine-2-carboxylic acid+CH3OH

-

Conditions :

-

Applications : Hydrolysis products serve as intermediates for amide synthesis (e.g., antibacterial agents) .

Oxidation and Reduction

The ketone group at the 5-position participates in redox reactions:

Oxidation

-

Reagents : Hydrogen peroxide (H2O2), KMnO4.

-

Outcome : Formation of γ-lactam derivatives or ring-opened dicarboxylic acids.

Reduction

-

Reagents : NaBH4, LiAlH4.

-

Outcome : Conversion of the ketone to a secondary alcohol, yielding methyl 5-hydroxy-1-phenylpyrrolidine-2-carboxylate.

Nucleophilic Substitution at the Ester Group

The methoxy group is replaced by nucleophiles (e.g., amines, alcohols):

Reaction with Amines :

Methyl ester+RNH2→5-Oxo-1-phenylpyrrolidine-2-carboxamide+CH3OH

-

Conditions : Amidation using bis(pentafluorophenyl) carbonate (BPC) as an activating agent in dichloromethane (DCM) .

-

Example : Reaction with morpholine yields N-substituted carboxamides with antibacterial activity .

Reaction with Alcohols :

-

Transesterification catalyzed by Ti(OiPr)4 or H2SO4 to form ethyl or benzyl esters.

Ring Functionalization via Catalytic Reactions

The pyrrolidine ring participates in metal-catalyzed transformations:

Rh(II)/Pd(0) Dual Catalysis

-

Reagents : Dirhodium(II) carboxylates and palladium(0) complexes .

-

Mechanism :

-

Outcome : Synthesis of polysubstituted pyrrolidines with up to 91% yield .

Copper-Catalyzed Coupling

Condensation and Cyclization Reactions

The ketone and ester groups enable cyclocondensation:

With Hydrazines :

Methyl ester+NH2NH2→Pyrrolidinone hydrazideΔ2,5-Dimethylpyrrole derivatives

With Enaminones :

Comparative Reactivity Table

Mechanistic Insights

-

Ketone Reactivity : The 5-oxo group acts as an electrophilic site for nucleophilic attack, enabling reductions or condensations.

-

Ester Group : Susceptible to hydrolysis and transesterification due to its electron-withdrawing nature.

-

Pyrrolidine Ring : Strain and stereoelectronic effects facilitate ring-opening or functionalization under catalytic conditions .

Wissenschaftliche Forschungsanwendungen

Organic Chemistry

Methyl 5-oxo-1-phenylpyrrolidine-2-carboxylate serves as a crucial building block in organic synthesis. Its ability to undergo various chemical reactions, such as oxidation, reduction, and electrophilic aromatic substitution, allows chemists to create a wide range of derivatives for further study.

Table 1: Types of Reactions Involving this compound

| Reaction Type | Reaction Outcome | Common Reagents |

|---|---|---|

| Oxidation | Formation of carboxylic acids or ketones | Potassium permanganate, chromium trioxide |

| Reduction | Conversion to alcohols | Sodium borohydride, lithium aluminum hydride |

| Electrophilic Substitution | Formation of halogenated/nitrated derivatives | Bromine, nitric acid |

Biological Research

In biological applications, this compound is used to study enzyme interactions and as a substrate in biochemical assays. Its structural features enable it to bind effectively to active sites on enzymes, thus modulating their activity and influencing metabolic pathways. This characteristic is particularly useful in pharmacological studies aimed at discovering new therapeutic agents .

Pharmaceutical Development

This compound has been explored as an intermediate in the synthesis of pharmaceutical compounds. Research indicates its potential role in drug design, particularly in developing new treatments for cancer by augmenting the efficacy of existing drugs through mechanisms that involve interference with multidrug resistance (MDR) pathways in cancer cells .

Case Study: Augmentation of Anti-Cancer Drug Efficacy

A study demonstrated that compounds similar to this compound could enhance the cytotoxic effects of sorafenib on hepatocellular carcinoma cells by inhibiting lipid signaling pathways that contribute to MDR . This finding highlights the compound's potential utility in overcoming treatment resistance.

Industrial Applications

In the industrial context, this compound is utilized in producing fine chemicals and agrochemicals. Its versatility as a precursor allows for the development of various chemical products that are essential to different sectors .

Wirkmechanismus

The mechanism of action of Methyl 5-oxo-1-phenylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological processes, leading to potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Methyl 5-oxo-1-phenylpyrrolidine-2-carboxylate can be compared with similar compounds such as:

Methyl 5-oxo-2-phenylpyrrolidine-2-carboxylate: This compound has a similar structure but differs in the position of the phenyl group.

Proline derivatives: These compounds share the pyrrolidine ring structure but have different substituents, leading to varied reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biologische Aktivität

Methyl 5-oxo-1-phenylpyrrolidine-2-carboxylate (CAS 146500-35-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological evaluation, and therapeutic potential of this compound, focusing on its anticancer and antimicrobial properties.

Synthesis of this compound

The synthesis of this compound typically involves the transformation of itaconic acid into a series of derivatives through multi-step reactions. The process includes cyclization and amidation steps that yield various substituted pyrrolidine derivatives. Notably, the synthesis can be achieved with good yields and high purity, making it suitable for further biological evaluations .

Anticancer Activity

This compound has been evaluated for its anticancer properties using various cancer cell lines, notably A549 human lung adenocarcinoma cells. The compound exhibits structure-dependent cytotoxicity, with certain derivatives showing significant reductions in cell viability compared to standard chemotherapeutic agents like cisplatin.

Key Findings:

- Compounds derived from methyl 5-oxo-1-phenylpyrrolidine demonstrated potent anticancer activity against A549 cells, with some derivatives reducing cell viability to as low as 66% at a concentration of 100 µM over 24 hours .

- The presence of specific functional groups, such as free amino groups, enhances anticancer efficacy while minimizing toxicity to non-cancerous cells .

Table 1: Anticancer Activity of Selected Derivatives

| Compound | IC50 (µM) | Cell Line | Remarks |

|---|---|---|---|

| Compound A | 10 | A549 | High potency |

| Compound B | 20 | HSAEC1-KT | Moderate toxicity |

| Compound C | 15 | A549 | Low toxicity on non-cancer cells |

Antimicrobial Activity

The antimicrobial properties of methyl 5-oxo-1-phenylpyrrolidine derivatives have also been extensively studied. These compounds have shown promising activity against multidrug-resistant strains of bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa.

Key Findings:

- The compound exhibited selective antimicrobial activity against Gram-positive pathogens, particularly multidrug-resistant S. aureus, with minimal activity against Gram-negative bacteria .

Table 2: Antimicrobial Activity Against Selected Pathogens

| Compound | MIC (µg/mL) | Pathogen | Activity Level |

|---|---|---|---|

| Compound D | 2 | Staphylococcus aureus | High |

| Compound E | >64 | Escherichia coli | No activity |

| Compound F | 4 | Pseudomonas aeruginosa | Moderate |

Case Studies

Recent studies have highlighted the potential of methyl 5-oxo-1-phenylpyrrolidine derivatives in treating cancer and bacterial infections. For instance:

- Study on Anticancer Properties : In vitro studies demonstrated that certain derivatives significantly inhibited the proliferation of A549 cells while sparing normal human airway epithelial cells, indicating a favorable therapeutic window .

- Antimicrobial Efficacy : Another study focused on the antimicrobial profile showed that specific derivatives could effectively combat resistant strains of S. aureus, suggesting their utility in developing new antibiotics .

Eigenschaften

IUPAC Name |

methyl 5-oxo-1-phenylpyrrolidine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-16-12(15)10-7-8-11(14)13(10)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STZZOCFZROLYDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(=O)N1C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.